molecular formula C11H13NO4S B1313594 2-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid CAS No. 63170-37-6

2-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid

Cat. No.: B1313594
CAS No.: 63170-37-6
M. Wt: 255.29 g/mol
InChI Key: TWGHPFNNZIONQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid involves the construction of the sultam ring. One method involves reacting the starting material with phenylmethanesulfonyl chloride in the presence of triethylamine, followed by cyclization to form the sultam ring . Another approach uses transition-metal-free reaction conditions where arylamines react with elemental sulfur and carbon dioxide to form thiazolidin-2-ones and 1,3-thiazinan-2-ones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group to sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid is used in proteomics research due to its ability to interact with proteins and peptides

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In studying protein interactions and functions.

    Medicine: Potential use in drug development and therapeutic research.

    Industry: As a chemical intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid involves its interaction with molecular targets such as proteins and enzymes. The compound can form covalent bonds with amino acid residues, leading to changes in protein structure and function. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid is unique due to its specific sultam ring structure, which imparts distinct chemical and biological properties. Its ability to interact with proteins and peptides makes it valuable in proteomics research and other scientific applications.

Properties

IUPAC Name

2-(1,1-dioxothiazinan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c13-11(14)9-5-1-2-6-10(9)12-7-3-4-8-17(12,15)16/h1-2,5-6H,3-4,7-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGHPFNNZIONQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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